3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one
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Description
The compound “3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, a pyrazole ring, a piperidine ring, and a pyridinone ring. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyrazole, piperidine, and pyridinone) suggests a rigid and possibly planar structure. The fluorophenyl group could introduce some electronic and steric effects that may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the carbonyl group, and the nitrogen atoms in the pyrazole, piperidine, and pyridinone rings. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study the influence of the fluorophenyl group on the compound’s properties and activities .
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-5-10-18(21(28)26(14)2)22(29)27-11-3-4-16(13-27)20-19(12-24-25-20)15-6-8-17(23)9-7-15/h5-10,12,16H,3-4,11,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMMWRWWMQHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CCCC(C2)C3=C(C=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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